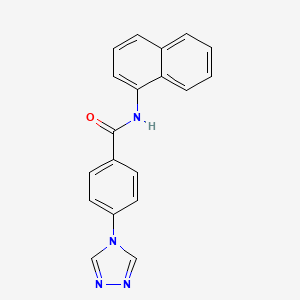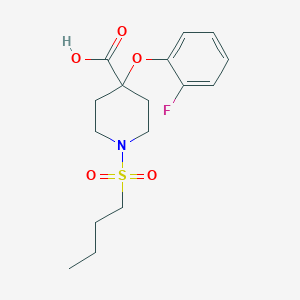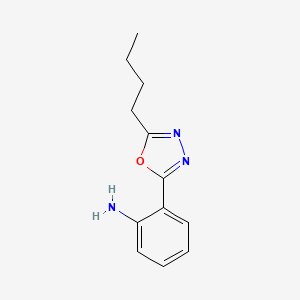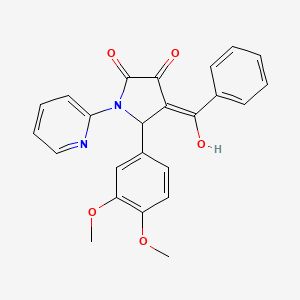![molecular formula C19H24N2O4 B5369174 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5369174.png)
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule that has gained interest in the scientific community due to its potential as an anti-cancer agent. PAC-1 was initially developed as a prodrug, meaning it is inactive until it is metabolized by the body to release its active form. This feature makes PAC-1 a promising candidate for targeted cancer therapy.
作用机制
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid works by binding to procaspase-3 and inducing its activation. This activation leads to the cleavage of downstream targets, ultimately resulting in apoptosis. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues. In addition to inducing apoptosis in cancer cells, this compound has been shown to have anti-inflammatory effects and to modulate the immune response. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
One advantage of 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is its selectivity for cancer cells, which reduces the risk of toxicity in normal cells. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the metabolism of this compound can vary depending on the cell type, which can affect its efficacy.
未来方向
Future research on 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid could focus on optimizing its delivery and improving its solubility. Additionally, this compound could be tested in combination with other anti-cancer agents to determine its efficacy in different cancer types. Further studies could also investigate the mechanism of this compound's anti-inflammatory and immune-modulatory effects. Finally, the potential of this compound as a targeted therapy for cancer stem cells could be explored.
In conclusion, this compound is a promising anti-cancer agent that has shown selectivity for cancer cells and minimal toxicity in normal cells. Further research is needed to optimize its delivery and efficacy and to explore its potential as a targeted therapy for cancer stem cells.
合成方法
The synthesis of 2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid involves several steps, starting with the reaction between 4-(1-pyrrolidinylcarbonyl)aniline and cyclohexanecarboxylic acid. The resulting intermediate is then reacted with triphosgene to form this compound. This synthesis method has been optimized to improve the yield and purity of this compound.
科学研究应用
2-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to selectively induce apoptosis, or programmed cell death, in cancer cells. This selectivity is due to the higher expression of a specific protein, procaspase-3, in cancer cells compared to normal cells. This compound activates procaspase-3, leading to apoptosis in cancer cells while sparing normal cells.
属性
IUPAC Name |
2-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-17(15-5-1-2-6-16(15)19(24)25)20-14-9-7-13(8-10-14)18(23)21-11-3-4-12-21/h7-10,15-16H,1-6,11-12H2,(H,20,22)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNALZKYTRNJOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5369105.png)

![2-[(2,2-dimethylpropanoyl)amino]-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B5369111.png)
![3-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5369113.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5369123.png)
![methyl 2-[(1-azepanylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5369151.png)
![ethyl 1-[2-(benzylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5369156.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B5369159.png)
![1-[(1-methylpiperidin-2-yl)carbonyl]-4-(2-phenoxyethyl)piperidine-4-carboxylic acid](/img/structure/B5369167.png)

![4-[3-hydroxy-5-(2-piperidin-2-ylethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5369179.png)

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5369199.png)